molecular formula C11H9F3O3 B8627758 Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate

Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate

Katalognummer: B8627758
Molekulargewicht: 246.18 g/mol
InChI-Schlüssel: AVZXHDKMNFQRMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxopropanoate moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties compared to other trifluoromethyl-containing compounds. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic applications .

Eigenschaften

Molekularformel

C11H9F3O3

Molekulargewicht

246.18 g/mol

IUPAC-Name

methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C11H9F3O3/c1-17-10(16)9(15)6-7-3-2-4-8(5-7)11(12,13)14/h2-5H,6H2,1H3

InChI-Schlüssel

AVZXHDKMNFQRMY-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=O)CC1=CC(=CC=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.